An In-depth Technical Guide to 1-Methyl-1H-indole-2-carbonitrile: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 1-Methyl-1H-indole-2-carbonitrile: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed overview of 1-Methyl-1H-indole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines its chemical identity, synthesis, spectroscopic characterization, and safety considerations, serving as a vital resource for professionals in drug discovery and development.
Core Chemical Identifiers and Properties
1-Methyl-1H-indole-2-carbonitrile is a derivative of the indole scaffold, a prevalent structural motif in numerous biologically active compounds. The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 60680-97-9[1] |
| Molecular Formula | C₁₀H₈N₂[1] |
| Molecular Weight | 156.18 g/mol [1] |
| IUPAC Name | 1-methyl-1H-indole-2-carbonitrile |
| SMILES | CN1C=C(C#N)C2=CC=CC=C12 |
| Appearance | White to off-white crystalline solid |
Synthesis and Purification
The synthesis of 1-Methyl-1H-indole-2-carbonitrile can be achieved through a two-step process starting from the commercially available 1-methyl-1H-indole. The initial step involves the formylation of 1-methyl-1H-indole to produce 1-methyl-1H-indole-2-carbaldehyde, which is then converted to the corresponding carboxamide and subsequently dehydrated to yield the target nitrile.
Synthesis of 1-Methyl-1H-indole-2-carboxamide
A common method for the formylation of indoles is the Vilsmeier-Haack reaction. This involves the treatment of 1-methyl-1H-indole with a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce an aldehyde group at the C2 position. The resulting 1-methyl-1H-indole-2-carbaldehyde can then be oxidized to the corresponding carboxylic acid, followed by amidation to yield 1-methyl-1H-indole-2-carboxamide.
Dehydration of 1-Methyl-1H-indole-2-carboxamide to 1-Methyl-1H-indole-2-carbonitrile
The crucial step in the synthesis is the dehydration of the carboxamide to the nitrile. A well-established method for this transformation is the use of a dehydrating agent such as phosphorus(V) oxychloride (POCl₃).[2][3]
Experimental Protocol:
Materials:
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1-methyl-1H-indole-2-carboxamide
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Phosphorus(V) oxychloride (POCl₃)
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Anhydrous chloroform (CHCl₃) or other suitable aprotic solvent
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25% Ammonium hydroxide (NH₄OH) solution
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Diethyl ether (Et₂O)
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Magnesium sulfate (MgSO₄)
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Petroleum ether
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-1H-indole-2-carboxamide (1.0 equivalent) in anhydrous chloroform.
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Slowly add phosphorus(V) oxychloride (4.0 equivalents) dropwise to the suspension at room temperature. The choice of a significant excess of POCl₃ ensures the complete conversion of the amide.
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Heat the reaction mixture to reflux and maintain for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the dehydration reaction.
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After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a 25% aqueous ammonium hydroxide solution. This step neutralizes the excess POCl₃ and the acidic byproducts.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v) as the eluent to afford pure 1-Methyl-1H-indole-2-carbonitrile.
Caption: Synthetic workflow for the dehydration of 1-methyl-1H-indole-2-carboxamide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring system and a singlet for the N-methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the nitrile group at the C2 position.
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¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles (typically 115-125 ppm). The carbon atom at the C2 position, to which the nitrile is attached, will also be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. Other significant peaks will correspond to the C-H stretching and bending vibrations of the aromatic rings and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern will likely involve the loss of the methyl group (CH₃) and other characteristic fragmentations of the indole ring.
Potential Applications and Biological Relevance
Indole and its derivatives are fundamental building blocks in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[2] The 2-cyanoindole moiety, in particular, is a valuable precursor for the synthesis of more complex heterocyclic systems and has been identified in molecules with diverse pharmacological profiles, including use as antagonist molecules.[2] While specific biological activities for 1-Methyl-1H-indole-2-carbonitrile have not been extensively reported, its structural similarity to other biologically active indoles suggests its potential as a scaffold for the development of new therapeutic agents. Further research into its pharmacological properties is warranted.
Safety and Handling
Conclusion
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